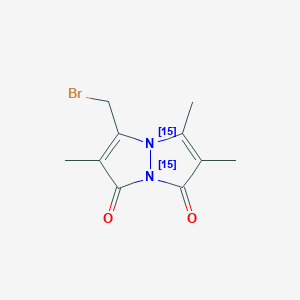

15N Monobromobimane

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)-1,2,6-trimethyl(1,2-15N2)pyrazolo[1,2-a](1,2-15N2)pyrazole-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3/i12+1,13+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEWZZJEDQVLOP-ULRYTFMMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([15N]2C(=C(C(=O)[15N]2C1=O)C)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-83-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Derivatization Methodologies of 15n Monobromobimane

Chemical Synthesis Pathways for 15N Monobromobimane (B13751)

The synthesis of 15N Monobromobimane involves strategies to incorporate the stable nitrogen isotope, 15N, into the bimane structure. This is typically achieved by utilizing 15N-labeled precursors or reagents during the synthesis process smolecule.com. The goal is to produce an isotopically enriched compound that can be used for enhanced tracking and analysis, particularly in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where the 15N label can provide valuable structural and mechanistic information through coupling studies (e.g., 13C-15N and 1H-15N coupling) smolecule.com.

Incorporating the 15N isotope into the bimane structure, specifically for 15N Monobromobimane, requires careful selection of synthetic routes that allow for the introduction of the labeled nitrogen atom. While specific detailed pathways for 15N Monobromobimane synthesis are not extensively detailed in the provided search results, general principles of isotopic labeling suggest that the 15N isotope would be introduced via labeled nitrogen sources during the synthesis of the bimane core or its immediate precursors smolecule.com. This could involve reactions utilizing 15N-enriched starting materials, leading to the formation of the desired isotopically labeled bimane derivative.

The production of isotopically labeled reagents like 15N Monobromobimane generally relies on established synthetic organic chemistry principles adapted for isotopic enrichment. This often involves multi-step syntheses where one or more key intermediates are prepared using 15N-labeled building blocks smolecule.comnih.govscience.govnih.gov. For example, if a nitrogen atom in the bimane ring system is derived from a specific precursor, that precursor would be synthesized using a 15N-enriched source. The subsequent reactions would then carry the 15N label through to the final product. The precision in controlling the isotopic enrichment is crucial for subsequent analytical applications.

Reaction Kinetics and Mechanisms of 15N Monobromobimane with Thiol-Containing Species

15N Monobromobimane is a highly reactive fluorescent probe that readily reacts with thiol groups, forming stable, fluorescent adducts. This reactivity is central to its utility in biochemical and biological studies. The presence of the 15N isotope does not fundamentally alter the chemical reactivity of the monobromobimane moiety with thiols, but it allows for specific isotopic tracking in complex biological systems or advanced spectroscopic analysis.

The reaction between monobromobimane (including its 15N-labeled counterpart) and thiols is a classic example of a second-order nucleophilic substitution (SN2) reaction smolecule.comresearchgate.netnih.govfrontiersin.org. In this reaction, the thiolate anion (formed from the thiol at appropriate pH) acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in monobromobimane. This results in the displacement of the bromide ion and the formation of a thioether linkage, creating a fluorescent bimane-thiol adduct. The reaction rate is dependent on the concentrations of both the thiol and monobromobimane, hence its classification as second-order smolecule.comresearchgate.netnih.gov.

The nucleophilicity of the thiolate is a key determinant of the reaction rate. Studies have characterized these reactions by measuring pH-dependent second-order rate constants to understand the acidity and nucleophilicity of various thiols, including those found in low-molecular-weight compounds and proteins researchgate.netnih.govconicet.gov.ar. For instance, the reaction of monobromobimane with sulfide (B99878) species has been characterized, showing a first-order reaction relative to hydrosulfide (B80085) with a rate constant of k = 0.01 ± 0.0016 s⁻¹ nih.gov.

Upon reaction with thiol-containing biomolecules, such as glutathione (B108866), cysteine residues in proteins, or other low-molecular-weight thiols, monobromobimane forms intensely fluorescent adducts researchgate.netabpbio.comontosight.aibiomol.comaatbio.comaatbio.commdpi.commedchemexpress.com. The monobromobimane molecule itself is essentially non-fluorescent until it reacts with a thiol researchgate.netabpbio.combiomol.com. This fluorogenic nature makes it an excellent probe for detecting and quantifying thiols.

The absorption and emission maxima for these fluorescent adducts are typically in the blue-violet region of the spectrum. For example, the glutathione conjugate of monobromobimane has absorption/emission maxima around 394/490 nm abpbio.com, while other sources cite excitation/emission wavelengths of 385/463 nm abpbio.com or 395/490 nm aatbio.com. The reaction product with glutathione exhibits a maximum absorption around 390 nm (ε = 5300 M⁻¹ cm⁻¹) and an emission maximum at 482 nm researchgate.net. These adducts are generally stable, allowing for their detection and quantification using fluorescence spectroscopy or chromatography researchgate.netaatbio.commdpi.com. The stability of these thiol-bimane adducts is crucial for their analytical applications, enabling reliable measurements of thiol concentrations in biological samples researchgate.netmdpi.com.

Advanced Analytical Applications of 15n Monobromobimane in Research

Mass Spectrometry-Based Quantitation and Profiling using 15N Monobromobimane (B13751)

Mass spectrometry (MS) is a cornerstone of analytical biochemistry, and the use of isotopically labeled reagents like 15N Monobromobimane significantly enhances its quantitative power and specificity. smolecule.com

Precision Quantification of Thiol Levels via Mass Spectrometry

The quantification of low-molecular-weight thiols such as cysteine and glutathione (B108866) is crucial for understanding cellular redox status. nih.gov Derivatization of these thiols with monobromobimane is a well-established method to facilitate their detection. nih.govuea.ac.uk The introduction of 15N Monobromobimane provides a distinct advantage for quantitative accuracy.

In a typical MS-based quantitative workflow, a known amount of a "heavy" isotopically labeled standard is mixed with a "light" biological sample. frontiersin.org When 15N Monobromobimane is used to derivatize a pure thiol standard, it creates a heavy internal standard. This standard can be spiked into a biological sample where the endogenous thiols are derivatized with unlabeled ("light") monobromobimane. Because the light and heavy thiol-bimane adducts are chemically identical, they co-elute during liquid chromatography and exhibit the same ionization efficiency in the mass spectrometer. frontiersin.org However, they are distinguishable by their mass-to-charge (m/z) ratio. The ratio of the signal intensities of the heavy and light peaks allows for precise and absolute quantification of the thiol, correcting for variations in sample preparation and instrument response. mpg.de This stable isotope dilution strategy minimizes the experimental variability and artifacts that can occur during sample processing, such as the autooxidation of thiols. nih.govuni-regensburg.de

Table 1: Mass Shift of Thiol-Adducts with 15N Monobromobimane This table illustrates the theoretical mass difference between thiol adducts formed with natural abundance monobromobimane (¹⁴N₂) and those formed with 15N Monobromobimane (¹⁵N₂), assuming the bimane core contains two nitrogen atoms.

Quantitative Metabolic Profiling of Nitrogen-Containing Metabolites

Beyond thiols, 15N labeling is a powerful technique for the global analysis of nitrogen-containing metabolites. researchgate.netnih.gov By growing organisms like yeast or bacteria in media where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵N-ammonium chloride or ¹⁵N-potassium nitrate), their entire complement of nitrogenous metabolites becomes isotopically enriched. mpg.demdpi.com This creates a complete "heavy" metabolome that can be used as an internal standard for quantitative profiling experiments. mpg.deresearchgate.net

While 15N Monobromobimane is a derivatizing agent rather than a metabolic precursor, the principle of using ¹⁵N for quantification extends to its applications. In experiments tracing nitrogen flux, the incorporation of ¹⁵N from labeled precursors into various metabolites can be tracked over time. mdpi.com If 15N Monobromobimane is used to tag a specific class of these metabolites (i.e., thiols), the resulting adducts carry two distinct isotopic labels: the ¹⁵N from the metabolic precursor within the metabolite itself and the ¹⁵N from the bimane tag. This dual-labeling approach can provide highly specific information in complex metabolic flux analyses, allowing researchers to distinguish between different pools of metabolites and their origins with greater confidence.

Tandem Mass Spectrometry for Adduct Characterization and Interaction Studies

Tandem mass spectrometry (MS/MS) is used to structurally characterize ions by fragmenting them and analyzing the resulting product ions. When a thiol-bimane adduct is analyzed by MS/MS, it breaks apart in a predictable pattern, yielding fragment ions that are diagnostic of its structure. pnas.org The presence of the ¹⁵N label in 15N Monobromobimane serves as an invaluable tool for confirming these structures.

Any fragment ion that retains the bimane core will exhibit a characteristic mass shift corresponding to the number of ¹⁵N atoms it contains. This allows for the unambiguous identification of fragments originating from the probe versus those from the adducted thiol. This is particularly useful in complex biological samples where multiple modifications or unexpected adducts may be present. For instance, in studies of drug-protein adducts or modifications by reactive aldehydes, MS/MS is used to pinpoint the exact site of modification on a peptide. researchgate.net Using a ¹⁵N-labeled probe would help to definitively identify probe-related fragments, simplifying the interpretation of complex fragmentation spectra and increasing the confidence in the identification of the modified peptide and the site of interaction. pnas.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Mechanism Elucidation

NMR spectroscopy provides unparalleled insight into molecular structure, dynamics, and chemical transformations at the atomic level. nih.gov Isotopic labeling with nuclei like ¹⁵N is often essential for these studies, enhancing sensitivity and providing crucial structural parameters. nih.govsigmaaldrich.com

Analysis of ¹³C-¹⁵N and ¹H-¹⁵N Coupling for Detailed Mechanistic Insights

The analysis of spin-spin coupling constants (J-couplings) between NMR-active nuclei provides direct information about the number and type of chemical bonds connecting them. The selective incorporation of a ¹⁵N label, as in 15N Monobromobimane, allows for the measurement of one-bond (¹J), two-bond (²J), and three-bond (³J) couplings between the ¹⁵N nuclei and nearby ¹³C or ¹H atoms. beilstein-journals.orgrsc.org

These coupling constants are highly sensitive to molecular geometry, including bond angles and dihedral angles. ethernet.edu.et For example, in studying the reaction of 15N Monobromobimane with a thiol, observing a ²J(¹H-¹⁵N) coupling would confirm the proximity of a specific proton to the nitrogen atom in the bimane ring, helping to define the structure of the resulting adduct. beilstein-journals.org This approach is powerful for distinguishing between different possible isomers or reaction products (regioisomers) that may have very similar chemical shifts but different bonding networks. researchgate.net The quantitative measurement of these J-couplings provides rigorous, unambiguous evidence for establishing the precise structure and elucidating the pathways of chemical transformations. beilstein-journals.orgrsc.org

Table 2: Representative NMR J-Coupling Constants for Structural Analysis This table provides typical ranges for one-bond and multi-bond coupling constants involving ¹⁵N, which are used to determine molecular structure and conformation.

Site-Specific Structural and Dynamic Information from ¹⁵N-Labeled Biomolecules

In structural biology, ¹⁵N labeling is a standard technique for studying the structure and dynamics of large biomolecules like proteins and nucleic acids by NMR. nih.govannualreviews.org By uniformly labeling a protein with ¹⁵N, researchers can record spectra (such as the ¹H-¹⁵N HSQC) where each amide group in the protein backbone gives a unique signal, effectively providing a fingerprint of the protein's folded state. sigmaaldrich.com

When a ¹⁵N-labeled probe like 15N Monobromobimane is used, it offers a different, more targeted approach. The probe covalently attaches to a specific site, typically an exposed cysteine residue on a protein. pnas.org The ¹⁵N nuclei within the attached bimane tag then act as sensitive reporters of their local environment. Changes in the chemical shift or relaxation properties of the probe's ¹⁵N signals can provide site-specific information about:

Conformational Changes: A change in the protein's structure near the binding site will alter the chemical environment of the probe, causing a shift in its ¹⁵N NMR signals.

Binding Interactions: The binding of a ligand, another protein, or a drug to a region near the labeled cysteine can be monitored by observing perturbations in the probe's NMR signals.

Local Dynamics: NMR relaxation experiments can measure the motion of the ¹⁵N-labeled probe on various timescales, revealing the flexibility and dynamics of the specific protein region to which it is attached. sigmaaldrich.com

This application allows researchers to gain high-resolution structural and dynamic information about a specific region of interest within a large biomolecule, which might be difficult to obtain using other methods. sigmaaldrich.com

Table of Compounds

Chromatographic Separations Coupled with 15N Monobromobimane Derivatization

The use of ¹⁵N-labeled monobromobimane (¹⁵N-MBB) in conjunction with chromatographic techniques provides a powerful platform for the selective analysis and quantification of thiols and other reactive sulfur species (RSS) in complex biological matrices. Derivatization with MBB, a thiol-specific fluorescent reagent, converts non-fluorescent thiols into highly fluorescent and stable thioethers. scispace.com The incorporation of the stable isotope ¹⁵N into the MBB molecule allows for advanced mass spectrometry-based quantification, offering superior accuracy and precision. This section explores the application of these derivatization strategies in various chromatographic setups.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely adopted method for the analysis of low-molecular-weight thiols due to its high sensitivity and selectivity. researchgate.net The core of this technique lies in the pre-column derivatization of thiols with monobromobimane (MBB). MBB itself is weakly fluorescent but reacts specifically with the sulfhydryl group of thiols to form stable, highly fluorescent thioether adducts. scispace.com This reaction enables the detection of thiols at picomole levels. scispace.com

The derivatization reaction is typically carried out under basic pH conditions (pH 8-9) to facilitate the reaction of MBB with the reduced form of thiols (-SH). mdpi.commdpi.com The resulting fluorescent derivatives are then separated using reversed-phase HPLC (RP-HPLC), most commonly with a C18 column. mdpi.comnih.gov A gradient elution using a binary solvent system, such as acetonitrile (B52724) and an aqueous buffer (e.g., acetic acid or trifluoroacetic acid), allows for the separation of various thiol-bimane adducts. scispace.commdpi.com The separated adducts are monitored by a fluorescence detector, with typical excitation and emission wavelengths around 390 nm and 475 nm, respectively. nih.gov

This method has been successfully applied to quantify a range of thiols, including glutathione (GSH), cysteine (Cys), and γ-glutamylcysteine (γ-GC), in various biological samples like plant tissues, human serum, and cell extracts. researchgate.netmdpi.commdpi.com The technique is noted for its quantitative recovery, with studies showing around 96% recovery for glutathione, and high reproducibility, with low coefficients of variation. researchgate.netmdpi.com The sensitivity of the method allows for detection limits in the sub-micromolar to picomole range. researchgate.netresearchgate.net

| Parameter | Typical Conditions & Findings | Reference |

|---|---|---|

| Derivatization Reagent | Monobromobimane (MBB) | scispace.com |

| Reaction pH | 8.0 - 9.5; optimal for specific and rapid reaction with reduced thiols. | mdpi.commdpi.com |

| Reaction Time | 7.5 - 15 minutes at room temperature. | mdpi.comsemanticscholar.org |

| Chromatographic Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). | mdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., 0.1% TFA or 40 mM sodium acetate). | mdpi.comsemanticscholar.org |

| Detection | Fluorescence Detector (FLD). | researchgate.net |

| Excitation/Emission λ | ~390 nm / ~475 nm. | nih.gov |

| Limit of Detection (LOD) | Down to 20 pmol per injection for glutathione; ~0.5 µM for H₂S species. | researchgate.netmdpi.com |

| Analyzed Compounds | Glutathione (GSH), Cysteine (Cys), γ-Glutamylcysteine (γ-GC), Hydrogen Sulfide (B99878) (H₂S). | mdpi.commdpi.com |

Beyond simple thiols, HPLC coupled with MBB derivatization can differentiate and identify various reactive sulfur species (RSS). nih.gov Different RSS react with MBB to form distinct products, which can be chromatographically separated and identified based on their retention times and comparison with standards. researchgate.net This capability is crucial for understanding the complex roles of sulfur compounds in cellular signaling and redox homeostasis. nih.gov

For instance, hydrogen sulfide (H₂S) undergoes a double S-alkylation reaction with two molecules of MBB to form a specific product, sulfide dibimane (SDB). mdpi.comnih.gov This SDB adduct is structurally distinct from the single-alkylation products formed with thiols like glutathione (GSH-bimane) or cysteine (Cys-bimane). The difference in their chemical structure leads to different retention times on an HPLC column, allowing for their clear separation and individual quantification. researchgate.net

This analytical approach has been used to distinguish between free H₂S, acid-labile sulfide, and bound sulfane sulfur in biological samples. mdpi.comnih.gov By employing specific sample pretreatment protocols, such as acidification or reduction prior to derivatization, different pools of sulfur species can be selectively released and analyzed. mdpi.com The ability to trap and differentiate various RSS intermediates, including inorganic polysulfides which react with two equivalents of MBB, provides significant insights into sulfur trafficking and metabolism in biological systems. researchgate.net

| Reactive Sulfur Species (RSS) | Monobromobimane (MBB) Adduct | Reference |

|---|---|---|

| Thiols (e.g., Glutathione, Cysteine) | Monosubstituted Thioether (GSH-bimane, Cys-bimane) | scispace.com |

| Hydrogen Sulfide (H₂S) | Sulfide Dibimane (SDB) | mdpi.comnih.gov |

| Inorganic Polysulfides | Doubly-labeled Polysulfides | researchgate.net |

The integration of liquid chromatography with mass spectrometry (LC-MS) represents a gold standard for metabolite quantification, offering unparalleled specificity and accuracy. chemrxiv.org When combined with stable isotope labeling, such as using ¹⁵N-labeled compounds, LC-MS enables absolute quantification of metabolites in complex biological extracts. researchgate.net The use of a ¹⁵N-labeled internal standard, which is chemically identical to the analyte but has a different mass, corrects for variations in sample preparation, chromatographic separation, and ionization efficiency. nih.gov

In the context of thiol analysis, a powerful strategy involves the metabolic labeling of an entire organism or cell culture with a ¹⁵N-enriched nitrogen source. researchgate.netnih.gov This process biosynthetically generates a full suite of ¹⁵N-labeled metabolites, including thiols like glutathione and cysteine. researchgate.net An extract from this labeled culture can then be used as a comprehensive internal standard, which is spiked into the unlabeled (¹⁴N) biological sample of interest. researchgate.net

Following derivatization with monobromobimane, the sample is analyzed by LC-MS. The mass spectrometer can distinguish between the ¹⁴N-analyte-bimane adduct and the ¹⁵N-internal standard-bimane adduct based on their mass-to-charge (m/z) ratio. researchgate.netnih.gov By comparing the peak areas of the endogenous ¹⁴N-metabolite to its ¹⁵N-labeled counterpart, a precise and absolute quantification can be achieved. sciex.com This approach has been successfully used to quantify sulfur metabolites in the glutathione biosynthesis pathway in yeast and other organisms, providing crucial data for metabolic profiling and systems biology research. researchgate.net

| Aspect | Description | Reference |

|---|---|---|

| Principle | Use of stable isotope-labeled (e.g., ¹⁵N, ¹³C) internal standards for absolute quantification. | researchgate.netnih.gov |

| ¹⁵N Labeling Strategy | Uniform metabolic labeling of microorganisms (e.g., yeast) or plants in a ¹⁵N-enriched medium to generate ¹⁵N-labeled internal standards. | researchgate.netnih.gov |

| Derivatization | Can be coupled with derivatization agents like Monobromobimane (MBB) to improve chromatographic properties and sensitivity. | researchgate.net |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Tandem Mass Spectrometer (MS/MS). | nih.gov |

| Quantification Method | Isotope Dilution Mass Spectrometry (IDMS). Quantification is based on the peak area ratio of the unlabeled analyte to its co-eluting, mass-shifted labeled internal standard. | sciex.com |

| Advantages | High accuracy and precision, corrects for matrix effects and variations in sample processing, enables absolute quantification. | chemrxiv.org |

| Application | Absolute quantification of nitrogen-containing metabolites, such as amino acids (cysteine, methionine) and peptides (glutathione), in metabolomics studies. | researchgate.net |

Applications of 15n Monobromobimane in Biological Research Disciplines

Thiol Labeling and Quantification in Biological Systems

15N Monobromobimane (B13751) serves as a crucial reagent for the sensitive detection and precise quantification of low-molecular-weight thiols and protein thiols within complex biological matrices. Its reaction with free sulfhydryl (-SH) groups forms stable, fluorescent bimane adducts, enabling their detection and measurement using various analytical techniques.

Fluorescent Probing for Detection and Quantification of Thiols in Biological Samples

The primary mechanism by which 15N Monobromobimane operates is through a nucleophilic substitution reaction with thiol groups, forming a thioether bond and generating a highly fluorescent product ontosight.aitcichemicals.comtcichemicals.comthermofisher.com. This reaction is characterized by the bimane molecule being essentially non-fluorescent until it reacts with a thiol, leading to a significant increase in fluorescence intensity thermofisher.comabpbio.com. This property allows for sensitive detection of thiols in various biological samples, including cultured cells, tissue homogenates, and bodily fluids like plasma nih.govmdpi.com. The fluorescent adducts can be detected and quantified using fluorescence spectroscopy and microscopy, offering a visual and quantitative assessment of thiol levels ontosight.aiabpbio.com. The excitation and emission maxima for these bimane adducts are typically around 390-398 nm and 480-492 nm, respectively, depending on the specific thiol and detection method tcichemicals.comabpbio.commdpi.comcaymanchem.com.

Quantification of Endogenous Thiol Species (e.g., Cysteine, Homocysteine, Glutathione)

15N Monobromobimane is widely employed for the quantitative analysis of key endogenous thiol species, such as cysteine, homocysteine, and glutathione (B108866) mdpi.comnih.govnih.gov. These analytes are critical for cellular redox balance and various metabolic processes. The quantification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection, where the bimane derivatives of these thiols are separated and measured nih.govmdpi.comnih.govnasa.gov. This method allows for the determination of both reduced and oxidized forms of thiols, such as glutathione (GSH) and its disulfide (GSSG), or cysteine and its disulfide (cystine) nih.govnih.gov. The sensitivity of this approach is notable, with reported limits of detection for glutathione and cysteine as low as 3 x 10⁻⁸ M and 5 x 10⁻⁸ M, respectively nih.gov.

Table 1: Quantification Ranges and Detection Limits for Key Thiols Using Monobromobimane Derivatization

| Analyte | Quantification Range (nmol mL⁻¹) | Quantification Range (µM) | Detection Limit (M) | Reference(s) |

| Glutathione (GSH) | 1.16–35 | 0.3–12.0 | 3 x 10⁻⁸ | mdpi.comnih.govnih.gov |

| Cysteine | 9.83–450.0 | 46.1–463.8 | 5 x 10⁻⁸ | mdpi.comnih.govnih.gov |

| Homocysteine | 0.55–40.0 | 1.5–16.5 | N/A | mdpi.comnih.gov |

Protein Labeling and Analysis using 15N Monobromobimane Adducts

Beyond small molecules, 15N Monobromobimane is instrumental in the study of proteins, particularly in understanding the role of cysteine residues and their modifications. Its ability to covalently bind to thiols allows for the labeling and subsequent analysis of proteins.

Tracking Protein Expression and Subcellular Localization via Covalent Thiol Binding

15N Monobromobimane can be used to label cysteine residues within proteins, forming fluorescent adducts that can aid in tracking protein expression and localization within cells ontosight.aiabpbio.com. The reagent's lipophilic nature facilitates its penetration into cells and interaction with proteins, including membrane proteins, under native conditions nih.gov. By covalently attaching a fluorescent tag to specific cysteine residues, researchers can visualize the distribution and movement of proteins within cellular compartments, thereby providing insights into cellular processes and protein trafficking ontosight.ai.

Investigation of Protein-Thiol Interactions and Adduct Formation

The stable adducts formed between 15N Monobromobimane and protein thiols are amenable to further analysis, including mass spectrometry. This allows for the identification of specific cysteine residues that have undergone modification, providing critical information about protein-thiol interactions and the impact of redox modifications on protein function nih.gov. Proteomic analyses utilizing 15N Monobromobimane can help map the "disulfide proteome" or identify sites of S-glutathionylation and other thiol modifications tcichemicals.comdntb.gov.ua. The isotopic labeling with 15N is particularly advantageous when coupled with mass spectrometry, enabling precise quantification and tracking of labeled peptides and proteins.

Analysis of Cysteine Residue Reactivity in Proteins

The reaction of 15N Monobromobimane with cysteine residues can also reveal information about the reactivity and accessibility of these residues within a protein's three-dimensional structure. Different cysteine residues within a protein can exhibit varying degrees of reactivity towards labeling reagents, influenced by their local environment, such as solvent accessibility and neighboring amino acids thermofisher.comportlandpress.com. By analyzing the extent and pattern of labeling, researchers can infer the redox sensitivity of specific cysteine residues and their potential roles in protein regulation, such as in redox signaling or enzymatic activity portlandpress.com. The 15N label can further facilitate detailed structural analysis of these modifications using NMR spectroscopy smolecule.com.

Table 2: Fluorescence Properties of Monobromobimane Adducts

| Excitation Maximum (nm) | Emission Maximum (nm) | Reference(s) |

| ~390-398 | ~480-492 | tcichemicals.comabpbio.commdpi.comcaymanchem.com |

Table 3: Biological Thiols and Related Compounds Analyzed Using Monobromobimane

| Analyte |

| Glutathione (GSH) |

| Glutathione disulfide (GSSG) |

| Cysteine |

| Cystine |

| Homocysteine (Hcy) |

| N-acetyl-L-cysteine (NAC) |

| Cysteinylglycine (Cys-Gly) |

| Glutamylcysteine (γ-GC) |

| Human Serum Albumin (HSA) |

| Hydrogen sulfide (B99878) (H2S) |

| Coenzyme A |

Compound Glossary

15N Monobromobimane: A fluorescent labeling reagent containing the stable isotope Nitrogen-15, used for thiol detection and quantification, particularly in mass spectrometry and NMR studies.

Monobromobimane (mBBr): A thiol-reactive fluorescent probe that forms stable, fluorescent adducts with sulfhydryl groups.

Cysteine: An amino acid containing a thiol group, crucial for protein structure and function.

Glutathione (GSH): A tripeptide antioxidant, vital for cellular defense against oxidative stress.

Homocysteine (Hcy): An amino acid involved in methionine metabolism, elevated levels of which are associated with cardiovascular disease.

Glutathione disulfide (GSSG): The oxidized form of glutathione.

Cystine: The oxidized dimer of cysteine.

Dithiothreitol (DTT): A reducing agent commonly used to break disulfide bonds and maintain thiols in their reduced state.

Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent, often used for reducing disulfide bonds in proteins.

Coenzyme A: A coenzyme involved in fatty acid metabolism and synthesis of many biomolecules, containing a thiol group.

N-acetyl-L-cysteine (NAC): A precursor to glutathione, used as a mucolytic agent and antioxidant.

Cysteinylglycine (Cys-Gly): A dipeptide formed during glutathione metabolism.

Glutamylcysteine (γ-GC): An intermediate in glutathione biosynthesis.

Human Serum Albumin (HSA): The most abundant protein in human plasma, containing a critical cysteine residue (Cys34) involved in redox buffering.

Hydrogen sulfide (H2S): A gaseous signaling molecule with physiological roles, also containing sulfur.

Assessment of Cellular Redox Status and Oxidative Stress

The cellular redox status is a critical determinant of cell function and survival, with imbalances often leading to oxidative stress and disease. 15N-MBB serves as an invaluable reagent for probing these vital cellular processes.

Measurement of Cellular Glutathione Concentration and Redox State

Glutathione (GSH), a tripeptide thiol, is the primary endogenous antioxidant in cells, playing a pivotal role in maintaining cellular redox homeostasis. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a sensitive biomarker for cellular oxidative stress nih.gov. 15N-MBB reacts selectively with the free thiol group of GSH, forming a fluorescent bimane-GSH conjugate. This reaction allows for the detection and quantification of cellular GSH levels smolecule.comontosight.ai. The presence of the 15N isotope in 15N-MBB further enables highly specific and sensitive quantification of these adducts using mass spectrometry, thereby providing precise measurements of cellular glutathione concentration and its redox state. This capability is essential for understanding cellular responses to various physiological and pathological conditions that perturb redox balance.

Monitoring Thiol Modifications in Cellular Redox Signaling Pathways

Cellular signaling pathways are intricately regulated by redox modifications, particularly through the reversible oxidation and reduction of cysteine thiol groups within proteins. These modifications can alter protein structure, function, and localization, thereby mediating cellular responses to stimuli smolecule.com. 15N-MBB covalently binds to accessible thiol groups, including those on cysteine residues in proteins, forming stable, fluorescently detectable adducts smolecule.com. This labeling technique allows researchers to track protein expression, cellular localization, and protein-protein interactions that are dependent on or influenced by thiol status. The isotopic label of 15N-MBB is particularly beneficial for mass spectrometry-based proteomic analyses, allowing for precise identification and quantification of thiol-modified proteins and peptides, thereby providing detailed insights into redox-sensitive signaling cascades.

Elucidation of Sulfur Metabolism and Reactive Sulfur Species (RSS) Dynamics

Sulfur-containing compounds, particularly reactive sulfur species (RSS) like hydrogen sulfide (H2S) and polysulfides, are increasingly recognized for their critical roles in cellular signaling, metabolism, and defense mechanisms. 15N-MBB is instrumental in dissecting these complex sulfur metabolic pathways.

Isotopic Tracking of Metabolic Pathways Involving Sulfur-Containing Compounds

The incorporation of the 15N isotope into monobromobimane provides a powerful tool for tracing metabolic pathways that involve sulfur-containing compounds smolecule.com. When 15N-MBB reacts with sulfur metabolites, the resulting adducts carry the isotopic label, allowing for their specific detection and quantification via mass spectrometry. This approach is fundamental to metabolomics, enabling the absolute quantitation of various metabolites and the tracking of metabolic flux through intricate biochemical networks researchgate.net. For instance, the glutathione biosynthesis pathway, which involves several sulfur-containing amino acids and peptides, can be elucidated with greater precision using isotopically labeled probes like 15N-MBB to track the incorporation and transformation of these sulfur species within cellular systems researchgate.net.

Quantification of Hydrogen Sulfide (H2S) and Inorganic Polysulfides in Biological Matrices

Hydrogen sulfide (H2S) and inorganic polysulfides are key reactive sulfur species with significant physiological roles. Quantifying these species in biological matrices presents analytical challenges due to their inherent lability and reactivity. Monobromobimane (MBB) is widely employed for this purpose, reacting with H2S to form a stable, fluorescent adduct known as sulfide dibimane (SDB) mdpi.comshimadzu.comresearchgate.netresearchgate.netnih.gov. This derivatization, typically followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection or LC-MS/MS, allows for sensitive and specific measurement of H2S mdpi.comshimadzu.comresearchgate.netnih.gov. The method can also be adapted to quantify inorganic polysulfides, although the stability of the resulting adducts requires careful consideration nih.gov. The 15N label in 15N-MBB further enhances the specificity of mass spectrometry-based quantification of these sulfur species and their adducts.

Table 1: Detection Limits for Sulfide Dibimane (SDB) using Monobromobimane Derivatization

| Analyte | Derivatization Agent | Detection Method | Limit of Detection (LOD) | Reference |

| H₂S | Monobromobimane (MBB) | RP-HPLC-FLD | 0.5 µM | mdpi.com |

| SDB | Monobromobimane (MBB) | RP-HPLC-FLD | 2 nM | researchgate.netnih.gov |

| SDB | Monobromobimane (MBB) | LC/MS/MS | Not specified | shimadzu.com |

Note: SDB refers to sulfide dibimane, the fluorescent adduct formed between H₂S and monobromobimane.

Characterization and Trapping of Sulfane Sulfur Carriers and Intermediates

Reactive sulfur species encompass a broader range of compounds, including sulfane sulfur carriers and intermediates, which are crucial for cellular redox buffering and signaling researchgate.net. Monobromobimane serves as an effective trapping agent for these diverse species, reacting differently based on their structure and oxidation state. For instance, H2S and inorganic polysulfides react with two equivalents of MBB to form sulfide dibimane or doubly-labeled polysulfides, respectively. Other species, such as persulfides and organic polysulfides, react with one equivalent of MBB, yielding distinct adducts that can be differentiated using chromatographic techniques researchgate.net. The 15N isotope in 15N-MBB is particularly advantageous here, as it allows for precise mass analysis of these trapped intermediates, aiding in their unambiguous characterization and the elucidation of their roles in sulfur metabolism.

Table 2: Reaction of Monobromobimane (MBB) with Reactive Sulfur Species (RSS)

| Reactive Sulfur Species (RSS) | MBB Equivalents | Product | Differentiation Method | Reference |

| H₂S | 2 | Sulfide Dibimane (SDB) | HPLC | researchgate.net |

| Inorganic Polysulfides | 2 | Doubly-labeled Polysulfides | HPLC | researchgate.net |

| Persulfides | 1 | Singly-labeled Persulfide Adduct | HPLC | researchgate.net |

| Organic Polysulfides | 1 | Singly-labeled Organic Polysulfide Adduct | HPLC | researchgate.net |

15N Monobromobimane stands as a sophisticated analytical tool, significantly advancing our understanding of cellular redox biology and sulfur metabolism. Its ability to selectively label thiols, coupled with the isotopic enrichment for precise mass spectrometric analysis, empowers researchers to quantify critical biomolecules like glutathione, monitor redox-sensitive protein modifications, and meticulously track the complex pathways involving reactive sulfur species. The continued application of 15N-MBB promises deeper insights into cellular health, disease mechanisms, and the development of novel therapeutic strategies.

Future Directions and Emerging Research Avenues for 15n Monobromobimane

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics) for Systems Biology Studies

The incorporation of 15N-MB into multi-omics workflows represents a significant frontier for systems biology. Its ability to specifically label thiols, such as those in glutathione (B108866) and protein cysteine residues, makes it an ideal probe for investigating redox homeostasis, drug metabolism, and protein post-translational modifications.

In metabolomics, 15N-MB can be employed to quantitatively track the flux of sulfur-containing metabolites and their conjugates. By using the 15N label, researchers can differentiate between endogenously produced thiols and those introduced during sample preparation or from external sources, enhancing the accuracy of quantitative metabolomics. This is particularly relevant for studying oxidative stress, where glutathione metabolism is dynamically altered. The distinct mass shift introduced by the 15N isotope allows for precise quantification using mass spectrometry, enabling the construction of detailed metabolic networks and the identification of key regulatory points.

Within proteomics, 15N-MB can be used to label reactive cysteine residues in proteins. This can reveal protein-protein interactions mediated by disulfide bonds or other thiol-based modifications. Furthermore, by combining 15N-MB labeling with techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tags), researchers can achieve more robust quantitative proteomic analyses, distinguishing between protein abundance and thiol-specific modifications within the same experiment. This integrated approach is crucial for understanding how cellular signaling pathways are modulated by redox status. Future research will likely focus on developing standardized protocols for the simultaneous application of 15N-MB with other omics technologies to provide a holistic view of cellular states.

Expanding Applications in Complex Biological Matrices and Diverse Model Systems

The robustness and specificity of 15N-MB derivatization are key to its expansion into more complex biological matrices and a wider array of model systems. Currently, its application is well-established in simpler biological fluids like plasma or cell lysates. However, future research will target more challenging environments, such as intact tissues, microbial communities, and environmental samples.

In clinical diagnostics, the development of sensitive assays using 15N-MB for biomarkers of oxidative stress or drug toxicity in patient samples (e.g., urine, saliva, tissue biopsies) is a promising avenue. The isotopic label aids in accurate quantification, which is critical for establishing reliable diagnostic thresholds. Research into applying 15N-MB in high-throughput screening platforms for drug discovery could also accelerate the identification of compounds that modulate thiol-dependent pathways.

Furthermore, expanding the use of 15N-MB to diverse model systems, including plants, fungi, and bacteria, will provide novel insights into their unique metabolic and redox regulation. For instance, studying thiol dynamics in plant stress responses or in microbial fermentation processes could reveal new metabolic pathways or targets for agricultural or biotechnological applications. The development of microfluidic devices incorporating 15N-MB derivatization could enable the analysis of single cells or small tissue samples, offering unprecedented spatial and temporal resolution in complex biological systems.

Q & A

Basic Question

- Storage : Aliquot and store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .

- Handling : Protect from light (use amber vials) and avoid freeze-thaw cycles .

- Stability : Prepare fresh working solutions daily; discard if precipitates form .

How does 15N-monobromobimane facilitate studies of caspase-independent apoptosis pathways?

Advanced Question

mBBr inhibits mitochondrial permeability transition (MPT) by binding to redox-sensitive thiols in membrane proteins, blocking conformational changes required for apoptosis-inducing factor (AIF) release. In prostate cancer studies, mBBr pretreatment reduced irofulven-induced apoptosis by 14%, confirming the role of the MPT/AIF pathway . Use mBBr at 1–10 µM in combination assays (e.g., Annexin V/MTT) to dissect caspase-dependent vs. -independent mechanisms .

What statistical approaches are recommended for analyzing data from 15N-monobromobimane-based thiol quantification?

Advanced Question

- Replication : Perform triplicate measurements to account for biological variability .

- Normalization : Express thiol levels relative to total protein or cell count .

- Statistical tests : Use Student’s t-test for pairwise comparisons or ANOVA with post-hoc correction for multi-group studies .

For tracer studies, apply regression models to account for 15N natural abundance corrections .

How can researchers validate the completeness of thiol derivatization with 15N-monobromobimane?

Basic Question

- HPLC validation : Monitor unreacted mBBr (retention time ~10–12 min) to ensure excess reagent is present .

- Fluorescence kinetics : Track fluorescence intensity over time; plateau indicates reaction completion .

- Spike recovery : Add a known thiol concentration (e.g., glutathione) and quantify recovery rates (target: 90–110%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.